molecular formula C12H22N2OSi B8709528 6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine CAS No. 329794-16-3

6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine

Cat. No.: B8709528
CAS No.: 329794-16-3
M. Wt: 238.40 g/mol
InChI Key: LIFYBSNQTKSBMQ-UHFFFAOYSA-N
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Description

6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H22N2OSi and its molecular weight is 238.40 g/mol. The purity is usually 95%.
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Properties

CAS No.

329794-16-3

Molecular Formula

C12H22N2OSi

Molecular Weight

238.40 g/mol

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-11(13)14-10/h6-8H,9H2,1-5H3,(H2,13,14)

InChI Key

LIFYBSNQTKSBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.26 g (10.2 mmol) of 2-amino-6-hydroxymethylpyridine (Journal of Heterocyclic Chemistry, 2001, 38, 173) was dissolved in 5.1 mL of dimethylformamide and 1.7 g (25 mmol) of imidazole was added thereto. Under cooling with ice, 1.8 g (12 mmol) of tert-butyldimethylsilyl chloride was added thereto followed by stirring at room temperature for 1 hour. The reaction solution was diluted with ethyl acetate and the organic layer was washed with water and brine. This was dried over magnesium sulfate and filtered, and the filtrate was concentrated. The resulting residue was purified by a silica gel column chromatography to give 1.9 g of the title compound as an orange-colored oil.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of dichloromethane (15 mL) was added (6-aminopyridin-2-yl)methanol (0.72 g, 5.8 mmol), tert-butyl(chloro)dimethylsilane (1.05 g, 6.95 mmol) and triethylamine (1.05 mL, 7.53 mmol). The mixture was stirred for 24 h and washed with saturated sodium bicarbonate (2×30 mL) and aqueous hydrochloric acid (2×30 mL, 0.1 N). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Purification was done using silica gel chromatography eluting with hexane: ethyl acetate (1:1) and fractions were combined and concentrated to afford the titled product as a white solid (1.06 g, 70%). HPLC: Rt 2.58 min. (96.5% area). 1H NMR (400 MHz, CDCl3), δ: 7.34 (t, J=7.6 Hz, 1H), 6.75 (d, J=7.6 Hz, 1H), 6.25 (d, J=8.1 Hz, 1H), 4.54 (s, 2H), 4.27 (bs, 2H), 0.84 (s, 9H), 0.11 (s, 6H); LRMS (ESI): m/z: 239.2.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

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